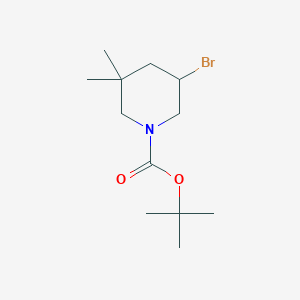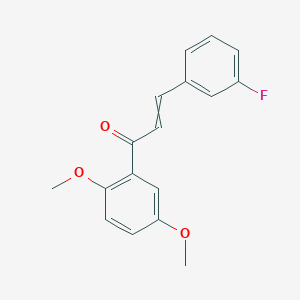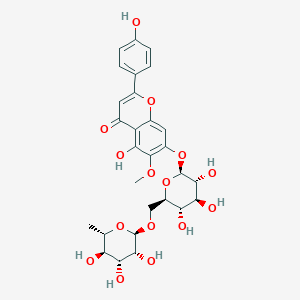
6-Butyl-2-methylpyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butyl-2-methylpyrimidine-4-carbonitrile is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The specific structure of this compound includes a butyl group at the 6th position, a methyl group at the 2nd position, and a cyano group at the 4th position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-methylpyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrimidine-4-carbonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
6-Butyl-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl positions using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
6-Butyl-2-methylpyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Butyl-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
6-(tert-Butyl)-2-methylpyrimidine-4-carbonitrile: Similar structure with a tert-butyl group instead of a butyl group.
2,4,6-Trimethylpyrimidine: Contains three methyl groups on the pyrimidine ring.
2-Methyl-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of a cyano group.
Uniqueness
6-Butyl-2-methylpyrimidine-4-carbonitrile is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The combination of the butyl, methyl, and cyano groups provides a distinct set of properties that can be leveraged in various applications.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
6-butyl-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-3-4-5-9-6-10(7-11)13-8(2)12-9/h6H,3-5H2,1-2H3 |
InChIキー |
YAHZZQYDLYMHSX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=NC(=N1)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


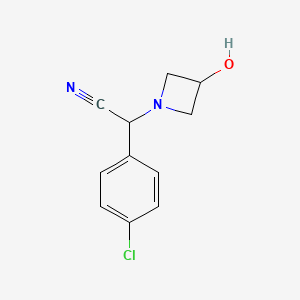
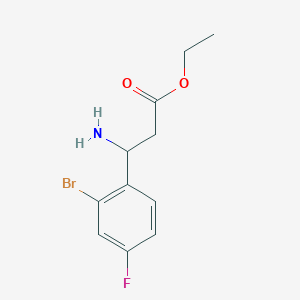

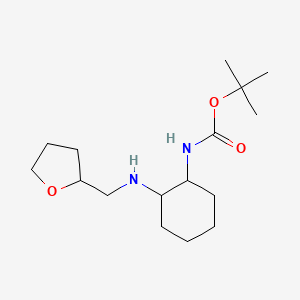


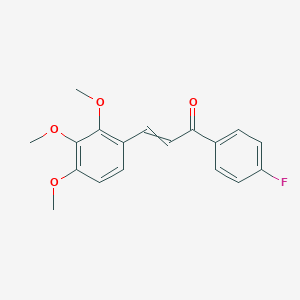
![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14867731.png)
![N'-[(Z)-(2,3,6-trichlorophenyl)methylidene]carbamohydrazonothioic acid](/img/structure/B14867732.png)
![(7R,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B14867736.png)
